Ethyl 4-bromo-5-cyano-2-methylbenzoate
Overview
Description
Ethyl 4-bromo-5-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom, a cyano group, and an ester functional group attached to a benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-5-cyano-2-methylbenzoate can be synthesized through several methods. . The reaction conditions typically include the use of bromine or a brominating agent, a cyanide source, and an alcohol for esterification. The process may require catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are designed to maximize efficiency and minimize costs while ensuring high purity and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
Ethyl 4-bromo-5-cyano-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-cyano-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-bromo-5-cyano-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-methylbenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Ethyl 5-bromo-4-cyano-2-methylbenzoate: Positional isomer with similar functional groups but different spatial arrangement, affecting its chemical properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.
This compound is unique due to its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
ethyl 4-bromo-5-cyano-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)10(12)4-7(9)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMPHQJZOJGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.